molecular formula C25H20FN3O2 B2412737 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-48-0

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2412737
CAS No.: 866347-48-0
M. Wt: 413.452
InChI Key: GMDKZDOBZYVHDP-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorobenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography would be necessary to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorobenzyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDKZDOBZYVHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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